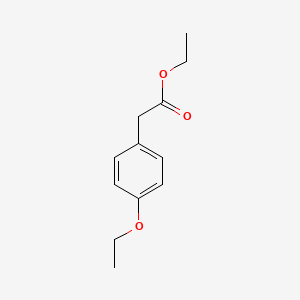

Ethyl 4-ethoxyphenylacetate

CAS No.: 40784-88-1

Cat. No.: VC3776750

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40784-88-1 |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | ethyl 2-(4-ethoxyphenyl)acetate |

| Standard InChI | InChI=1S/C12H16O3/c1-3-14-11-7-5-10(6-8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 |

| Standard InChI Key | KZWVNVPYBUGYTA-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)CC(=O)OCC |

| Canonical SMILES | CCOC1=CC=C(C=C1)CC(=O)OCC |

Introduction

Ethyl 4-ethoxyphenylacetate (CAS 40784-88-1) is an aromatic ester with diverse applications in chemical synthesis, fragrance formulation, and pharmaceutical research. This compound, systematically named ethyl 2-(4-ethoxyphenyl)acetate, exhibits distinct physicochemical properties that make it valuable across multiple scientific disciplines .

Synthesis Methods

Two primary synthetic routes have been documented:

A. Esterification Reaction

4-Ethoxyphenylacetic acid + Ethanol

→ Acid catalyst (H₂SO₄/TsOH)

→ Ethyl 4-ethoxyphenylacetate

B. Bromination Pathway

Ethyl 4-ethoxyphenylacetate undergoes radical bromination using N-bromosuccinimide (NBS) and Luperox® A70S in CCl₄ at 74°C to produce ethyl bromo(4-ethoxyphenyl)acetate .

| Method | Catalyst | Yield | Temperature |

|---|---|---|---|

| Esterification | H₂SO₄ | 85–92% | Reflux |

| Bromination | NBS/Luperox® A70S | 65–78% | 74°C |

Industrial and Research Applications

A. Fragrance Industry

-

Key component in floral and fruity perfume formulations due to its stable aromatic profile

B. Pharmaceutical Intermediates

-

Precursor for synthesizing cyclopropane derivatives (e.g., 2,2-dichloro-1-(4-ethoxy phenyl)cyclopropane carboxylic acid)

-

Used in preparation of iminomalonate derivatives for medicinal chemistry studies

C. Chemical Research

-

Substrate in green chemistry experiments exploring solvent-free esterification

Comparative Analysis with Structural Analogs

| Compound | Structural Difference | Key Property Variation |

|---|---|---|

| Ethyl 4-methoxyphenylacetate | Methoxy vs. ethoxy group | Higher volatility |

| Ethyl phenylacetate | No aromatic substituents | Reduced thermal stability |

| Ethyl 2-(4-chlorophenyl)acetate | Chlorine substitution | Increased biological activity |

The ethoxy group enhances electron-donating effects compared to methoxy analogs, influencing both reactivity and biological interaction profiles .

Environmental Profile

-

Biodegradation: Predominantly undergoes aerobic degradation (t₁/₂ ≈ 15–30 days in soil)

-

Mobility: Low soil penetration due to hydrophobic nature (log Kow = 2.8)

Recent Research Developments

-

Antimicrobial Studies: Demonstrated moderate activity against Gram-positive bacteria at 500 μg/mL concentrations

-

Synthetic Optimization: Microwave-assisted synthesis reduces reaction time by 60% compared to conventional methods

-

Analytical Methods: HPLC-UV detection limit improved to 0.1 ppm using C18 reverse-phase columns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume